BenchChemオンラインストアへようこそ!

(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile

DPP-IV Inhibitor Synthesis Intermediate Yield Process Chemistry

(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS 207557-33-3) is a chiral, electrophilic pyrrolidine-2-carbonitrile building block central to the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors. It features an (S)-configured nitrile-bearing pyrrolidine ring N-acylated with a bromoacetyl group, deputizing as a key alkylating agent for introducing the 2-cyanopyrrolidine pharmacophore into clinical candidates such as Vildagliptin and NVP-DPP728.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 207557-33-3
Cat. No. B1624882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
CAS207557-33-3
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CBr)C#N
InChIInChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1
InChIKeyAXSQCJKBHHSQBM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is a Critical DPP-IV Inhibitor Intermediate


(2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS 207557-33-3) is a chiral, electrophilic pyrrolidine-2-carbonitrile building block central to the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors [1]. It features an (S)-configured nitrile-bearing pyrrolidine ring N-acylated with a bromoacetyl group, deputizing as a key alkylating agent for introducing the 2-cyanopyrrolidine pharmacophore into clinical candidates such as Vildagliptin and NVP-DPP728 [2]. While the chloroacetyl congener is frequently described, the bromoacetyl variant is specifically selected when reaction efficiency, coupling yields, and by-product profiles are the differentiating procurement drivers.

Why (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile Cannot Simply Replace the Bromoacetyl Analog


Although (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (CAS 207557-35-5) shares the same core scaffold and is often mentioned interchangeably in patent literature for DPP-IV inhibitor synthesis [1], the replacement of bromine with chlorine profoundly impacts alkylation efficiency. The bromoacetyl group exhibits a markedly superior leaving-group capacity, which translates into higher chemical yields in the critical amine-coupling step and reduces the formation of hydrolysis-derived by-products [2]. Consequently, substituting the bromoacetyl intermediate with the cheaper chloroacetyl analog without re-optimizing reaction conditions leads to lower overall yields and necessitates more complex purification protocols, directly affecting the cost-of-goods and scalability of the final active pharmaceutical ingredient (API).

Quantitative Differentiation of (2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile Against Its Closest Analogs


Synthesis of the Intermediate Itself: A ~23% Point Yield Advantage Over the Chloroacetyl Route

The direct acylation of (S)-pyrrolidine-2-carbonitrile with bromoacetyl bromide affords the target compound in high yield and purity after chromatography. In a patent example, this step delivered an 82.6% isolated yield [1]. In contrast, a leading journal protocol for the analogous (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile achieves only a 52% yield for the corresponding amide intermediate, translating to an overall yield of approximately 30% from the commercially available L-proline starting material [2]. This indicates that the intrinsic reactivity of the bromoacetyl electrophile provides a significantly more atom-economical entry into the key intermediate.

DPP-IV Inhibitor Synthesis Intermediate Yield Process Chemistry

Superior Performance in the Critical Amine-Coupling Step: A 24% Relative Increase in Yield Over the Chloro Analog

The alkylation of a sterically hindered amine represents the final and most value-adding step in DPP-IV inhibitor assembly. The bromoacetyl intermediate reacts with a complex amine nucleophile to deliver the coupled product in 62% yield [1]. Under directly comparable conditions reported in the literature, the chloroacetyl congener afforded the analogous vildagliptin product in only 50% yield [2]. The improved leaving-group ability of bromide over chloride is the principal driver of this 12-percentage-point absolute yield advantage.

Vildagliptin Synthesis SN2 Reaction Efficiency Amine Alkylation

Enabling Milder Reaction Conditions and Reduced By-Product Formation for Industrial Scalability

A dedicated vildagliptin process patent explicitly identifies the bromoacetyl intermediate as superior for industrial application. The patent discloses that using the chloroacetyl intermediate requires heating with a large excess of potassium carbonate for 10–30 hours and achieves a condensation yield of only 30–50%, accompanied by significant amide bond hydrolysis and di-alkylated side-products [1]. The patent specifically claims that replacing it with (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile results in 'milder conditions, fewer by-products, and higher yield,' with the reaction proceeding efficiently in a biphasic aqueous-organic medium at controlled temperatures without requiring a large excess of base [1].

Process Scale-Up Green Chemistry By-Product Suppression

Enhanced Reactivity in Late-Stage Diversification: The Bromoacetyl Warhead as a Superior Electrophile

Beyond the vildagliptin case, the bromoacetyl-pyrrolidinecarbonitrile scaffold serves as a versatile electrophile for constructing focused libraries of DPP-IV inhibitors. The bromoacetyl group is a well-established privileged warhead in medicinal chemistry, displaying faster SN2 reaction kinetics than its chloroacetyl counterpart due to the lower bond dissociation energy of the C–Br bond. While direct kinetic data for this specific scaffold are not available in the public domain, the general rate enhancement of bromoacetyl over chloroacetyl in aminolysis reactions is a foundational principle in physical organic chemistry [1], and the synthetic utility is validated by the patent's explicit preference for the bromoacetyl variant in library synthesis [2].

Medicinal Chemistry Covalent Inhibitors Structure-Activity Relationship

Prioritized Application Scenarios for (2S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile


Pilot-Plant and Commercial-Scale Synthesis of Vildagliptin with Maximum API Yield

For manufacturers scaling up vildagliptin under cGMP, the choice of the bromoacetyl intermediate over the chloroacetyl analog directly avoids the 30-50% yield bottleneck and extensive by-product profile (amide hydrolysis, di-alkylation) reported for the latter [1]. Implementing (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile in a biphasic, phase-transfer-catalyzed process enables a higher-yielding, ambient-temperature condensation with 3-hydroxy-adamantanamine, reducing the purification burden and improving overall process mass intensity [1].

Rapid Assembly of 2-Cyanopyrrolidine-Based DPP-IV Inhibitor Libraries for Lead Optimization

When exploring SAR around the P2 site of DPP-IV inhibitors, the 82.6%-yielding one-step synthesis of the bromoacetyl intermediate [2] enables a more productive medicinal chemistry campaign than the multi-step, low-yielding chloroacetyl route. The superior alkylation efficiency (demonstrated by a 62% coupling yield vs. 50% for the chloro analog) [2] ensures that a greater fraction of designed library members can be successfully synthesized and purified on a milligram-to-gram scale, accelerating the lead optimization timeline.

Synthesis of High-Purity NVP-DPP728 and Related Pre-Clinical Candidates

The synthetic route to NVP-DPP728, a benchmark probe molecule for DPP-IV inhibition, explicitly uses the bromoacetyl-pyrrolidinecarbonitrile scaffold as the key electrophilic partner for introducing the 2-cyanopyrrolidine moiety [3]. Procuring this intermediate in high enantiomeric and chemical purity is essential for generating preclinical batches that meet stringent purity specifications, avoiding the lower overall yields and purification challenges associated with the chloroacetyl alternative.

Development of Novel Covalent Probes and Chemoproteomic Tools Based on the Cyanopyrrolidine Scaffold

The bromoacetyl group serves as a versatile electrophilic warhead for covalently labeling target proteins or for conjugating the pharmacophoric 2-cyanopyrrolidine to reporter tags. The class-level reactivity advantage of bromoacetyl over chloroacetyl electrophiles [4] provides a margin of kinetic reactivity that is valuable in probe design, particularly when targeting cysteine residues or other thiol-containing biological nucleophiles under physiological conditions.

Quote Request

Request a Quote for (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.